(1R,2R)-2-[ethyl(propyl)amino]cyclopentan-1-ol (1R,2R)-2-[ethyl(propyl)amino]cyclopentan-1-ol
Brand Name: Vulcanchem
CAS No.: 1218505-41-9
VCID: VC3048871
InChI: InChI=1S/C10H21NO/c1-3-8-11(4-2)9-6-5-7-10(9)12/h9-10,12H,3-8H2,1-2H3/t9-,10-/m1/s1
SMILES: CCCN(CC)C1CCCC1O
Molecular Formula: C10H21NO
Molecular Weight: 171.28 g/mol

(1R,2R)-2-[ethyl(propyl)amino]cyclopentan-1-ol

CAS No.: 1218505-41-9

Cat. No.: VC3048871

Molecular Formula: C10H21NO

Molecular Weight: 171.28 g/mol

* For research use only. Not for human or veterinary use.

(1R,2R)-2-[ethyl(propyl)amino]cyclopentan-1-ol - 1218505-41-9

Specification

CAS No. 1218505-41-9
Molecular Formula C10H21NO
Molecular Weight 171.28 g/mol
IUPAC Name (1R,2R)-2-[ethyl(propyl)amino]cyclopentan-1-ol
Standard InChI InChI=1S/C10H21NO/c1-3-8-11(4-2)9-6-5-7-10(9)12/h9-10,12H,3-8H2,1-2H3/t9-,10-/m1/s1
Standard InChI Key GNIKGZQDOPEAGI-NXEZZACHSA-N
Isomeric SMILES CCCN(CC)[C@@H]1CCC[C@H]1O
SMILES CCCN(CC)C1CCCC1O
Canonical SMILES CCCN(CC)C1CCCC1O

Introduction

Chemical Structure and Properties

Molecular Structure

(1R,2R)-2-[ethyl(propyl)amino]cyclopentan-1-ol possesses a cyclopentane ring with two important functional groups positioned in specific stereochemical orientations. The molecular structure can be categorized as follows:

  • Base scaffold: Cyclopentane ring

  • Primary functional groups: Hydroxyl (-OH) and secondary amino (-NH) groups

  • Substituents on nitrogen: Ethyl (C₂H₅) and propyl (C₃H₇) chains

  • Classification: Secondary amine, cyclic alcohol

The (1R,2R) stereochemistry indicates that both the hydroxyl group at position 1 and the amino-substituted carbon at position 2 have the R configuration, creating a specific three-dimensional arrangement that distinguishes it from other stereoisomers.

Physical Properties

While comprehensive physical property data specific to (1R,2R)-2-[ethyl(propyl)amino]cyclopentan-1-ol is limited in the available literature, certain properties can be inferred based on its structure and comparison with related compounds:

PropertyValueNotes
Molecular FormulaC₁₀H₂₁NODerived from structure
Molecular WeightApproximately 171.28 g/molCalculated based on atomic weights
Physical StateLikely viscous liquid or low-melting solid at room temperatureBased on similar amino alcohols
SolubilityLikely soluble in organic solvents, partially soluble in waterInferred from functional groups

For comparative purposes, the related compound (1R,2R)-2-Aminocyclopentanol has a density of 1.1±0.1 g/cm³ and a boiling point of 179.4±33.0 °C at 760 mmHg . The addition of ethyl and propyl groups to the amino function would increase molecular weight and likely raise the boiling point while decreasing water solubility due to enhanced lipophilicity.

Stereochemistry

The stereochemistry of (1R,2R)-2-[ethyl(propyl)amino]cyclopentan-1-ol is crucial for its chemical behavior and potential biological activity. The compound contains two stereogenic centers within the cyclopentane ring:

  • The carbon bearing the hydroxyl group (position 1)

  • The carbon bearing the amino group (position 2)

Both centers have the R configuration, resulting in a trans arrangement of the hydroxyl and amino groups relative to the cyclopentane ring. This specific stereochemical configuration distinguishes it from diastereomers such as (1R,2S)-2-[ethyl(propyl)amino]cyclopentan-1-ol, which has different spatial arrangements of the functional groups .

The stereochemistry is particularly significant because different stereoisomers often exhibit dramatically different biological activities, with one isomer potentially being active while another is inactive or even exhibits adverse effects. In pharmaceutical applications, this stereochemical specificity can be crucial for receptor binding and therapeutic efficacy.

Synthesis and Preparation

Reaction Conditions

The synthesis of (1R,2R)-2-[ethyl(propyl)amino]cyclopentan-1-ol would require careful control of reaction conditions to ensure stereoselectivity and minimize side reactions:

Synthetic StepCritical ParametersConsiderations
Stereoselective reactionsTemperature, solvent, catalystLow temperatures often favor stereoselectivity
N-alkylationMolar ratios, base selection, reaction timeSequential addition may be necessary to prevent over-alkylation
PurificationChromatographic conditions, crystallizationSeparation of stereoisomers may require specialized techniques

The specific synthetic pathway chosen would depend on available starting materials, required purity, scale of production, and practical considerations regarding handling and safety.

Chemical Reactivity

Functional Group Reactions

(1R,2R)-2-[ethyl(propyl)amino]cyclopentan-1-ol can undergo various reactions characteristic of its functional groups:

  • Hydroxyl group reactions:

    • Esterification with carboxylic acids or acid chlorides

    • Etherification via Williamson ether synthesis

    • Oxidation to form a ketone

    • Dehydration to form alkenes

  • Secondary amine reactions:

    • Further alkylation to form tertiary amines or quaternary ammonium salts

    • Acylation to form amides

    • Reaction with carbonyl compounds to form imines

    • Coordinate bonding with metals

These reactions can be utilized to modify the compound for specific applications or to create derivatives with enhanced properties for particular uses.

Applications

Research Applications

In research settings, (1R,2R)-2-[ethyl(propyl)amino]cyclopentan-1-ol may serve various functions:

  • As a standard for analytical methods in stereochemical analysis

  • For studying structure-activity relationships in series of related compounds

  • In the development of new synthetic methodologies

  • As a probe for investigating biological mechanisms and receptor specificity

These research applications leverage the compound's well-defined structure and stereochemistry to advance understanding in various scientific domains.

Comparison with Related Compounds

Structural Analogs

Several structural analogs of (1R,2R)-2-[ethyl(propyl)amino]cyclopentan-1-ol appear in the literature, each with distinctive properties:

CompoundMolecular FormulaMolecular WeightKey Differences
(1R,2R)-2-AminocyclopentanolC₅H₁₁NO101.147 g/molPrimary amine instead of secondary; lacks ethyl and propyl groups
(1R,2R)-2-((3-Ethoxypropyl)amino)cyclopentan-1-olC₁₀H₂₁NO₂187.28 g/molContains an ethoxy group in the aminoalkyl chain
(1R,2S)-2-[Ethyl(propyl)amino]cyclopentan-1-olC₁₀H₂₁NO~171.28 g/molDifferent stereochemistry at C2 position

These structural variations demonstrate how small changes in molecular structure and stereochemistry can potentially lead to significant differences in physical properties and biological activities.

Structure-Property Relationships

Comparing (1R,2R)-2-[ethyl(propyl)amino]cyclopentan-1-ol with its structural analogs reveals important structure-property relationships:

  • Effect of N-substitution:

    • The addition of ethyl and propyl groups to the nitrogen (compared to (1R,2R)-2-Aminocyclopentanol) increases lipophilicity

    • N-substitution decreases hydrogen bonding capacity

    • Secondary amines typically have different pKa values compared to primary amines

  • Impact of stereochemistry:

    • The (1R,2R) configuration creates a specific spatial arrangement of functional groups

    • Changing to (1R,2S) configuration (as in search result ) would alter the compound's three-dimensional shape and potentially its biological activity

    • Stereochemistry affects crystal packing, solubility, and melting point

  • Functional group modifications:

    • The introduction of additional oxygen atoms (as in the ethoxypropyl analog) increases polarity

    • Changes in alkyl chain length affect physical properties such as boiling point and solubility

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